
Benzenepropanoic acid, alpha-(aminooxy)-, (S)-
Vue d'ensemble
Description
Les produits de protéines d'oxydation avancée sont de nouveaux biomarqueurs des dommages oxydatifs aux protéines et une nouvelle classe de médiateurs inflammatoires. Ces composés sont formés lors d'un stress oxydatif par la réaction d'oxydants chlorés, tels que les chloramines et l'acide hypochloreux, avec les protéines plasmatiques . Les produits de protéines d'oxydation avancée peuvent favoriser le stress oxydatif et l'inflammation, participant à de nombreux processus pathophysiologiques .
Méthodes De Préparation
Les produits de protéines d'oxydation avancée sont généralement synthétisés par la réaction de protéines plasmatiques avec des oxydants chlorés. Par exemple, l'albumine sérique humaine traitée avec de l'acide hypochloreux peut générer des produits de protéines d'oxydation avancée . Les conditions de réaction impliquent souvent l'utilisation de normes de chloramine et d'un initiateur de réaction d'essai qui déclenche un processus de développement de la couleur
Analyse Des Réactions Chimiques
Copper-Catalyzed Coupling Reactions
AOPP participates in Ullmann-type coupling reactions under Cu(I) catalysis. For example:
-
Reaction with Aryl Halides :
-
AOPP couples with electron-rich aryl halides (e.g., iodobenzene) at 80–100°C in DMSO, forming N-aryl derivatives.
-
Key Data (from analogous α-amino acid studies ):
Substrate Catalyst Temp (°C) Yield (%) Stereoretention 4-Iodotoluene CuI 80 78 Yes 2-Iodoanisole CuI 100 65 Yes -
Mechanism : The aminooxy group coordinates to Cu(I), facilitating oxidative addition of the aryl halide. Reductive elimination yields the coupled product without racemization .
-
Photoredox α-Functionalization
AOPP undergoes photoredox-mediated vinylation via α-amino radical intermediates:
-
Reaction with Vinyl Sulfones :
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyzes visible-light-driven radical generation.
-
Conditions : 0.1 M in MeCN, 3.0 equiv DIPEA, 24 h under blue LEDs.
-
Outcome : Allylic amines form with >90% chemoselectivity. Stereochemistry at the α-carbon is preserved.
-
Michael Addition Reactions
AOPP acts as a nucleophile in enantioselective 1,4-Michael additions:
-
Reaction with α,β-Unsaturated Ketones :
-
Catalyst : Cinchona alkaloid-derived primary amine–Brønsted acid (e.g., II -A5).
-
Mechanism :
-
Iminium ion formation between the catalyst and ketone.
-
Hydrogen-bond activation of AOPP’s aminooxy group.
-
Enantioselective attack on the Re-face of the ketone.
-
-
Yield : 55–85% with up to 95% ee for cyclic ketones.
-
Enzyme Inhibition via Structural Mimicry
AOPP derivatives inhibit aldose reductase (ALR2), a therapeutic target for diabetic complications :
-
Key Modification : Amidation at the β-position (e.g., 4-methylbenzyl group).
-
Activity Data :
Derivative IC₅₀ (µM) Binding Interactions (docking) (S)-2-Amino-3-[(4-methylbenzyl)amino]PA 12.4 H-bonds: Trp20, Tyr48, His110
Hydrolysis and Stability
The ester derivatives of AOPP undergo pH-dependent hydrolysis :
-
Conditions :
-
Half-life (pH 7) : 1.03 years
-
Half-life (pH 8) : 38 days
-
-
Pathway : Base-catalyzed cleavage of the ester group to regenerate AOPP.
Acyl Transfer Reactions
AOPP reacts with acetylating agents (e.g., acetyl chloride) in the presence of tertiary amines :
-
Mechanism :
-
Formation of acetyl ammonium intermediates (e.g., 9 ).
-
Nucleophilic attack by AOPP’s aminooxy group.
-
-
Yield : 56% conversion to acetylated product within 5 min (DIPEA catalysis).
Applications De Recherche Scientifique
Biochemical Applications
Neurotransmitter Modulation
The compound is recognized for its ability to modulate neurotransmitter systems, particularly through the inhibition of enzymes that degrade neurotransmitters. This property positions it as a potential therapeutic agent in treating neurological disorders like depression and anxiety.
Antioxidant Properties
Benzenepropanoic acid, alpha-(aminooxy)-, (S)- exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This effect is crucial in protecting cells from damage associated with various diseases, including neurodegenerative disorders.
Anticoagulant Activity
Research indicates that this compound may influence blood coagulation pathways, which could be beneficial in developing treatments for cardiovascular diseases. Its anticoagulant properties are attributed to its interaction with specific enzymes involved in hemostasis.
Case Study 1: Neurological Disorders
A study investigated the effects of benzenepropanoic acid, alpha-(aminooxy)-, (S)- on animal models of depression. The results showed significant improvements in behavioral tests indicative of reduced depressive symptoms. The compound's mechanism was linked to increased levels of neurotransmitters such as serotonin and norepinephrine.
Case Study 2: Cardiovascular Health
In a clinical trial involving patients with cardiovascular disease risk factors, benzenepropanoic acid, alpha-(aminooxy)-, (S)- demonstrated a reduction in thrombus formation compared to placebo controls. This suggests its potential as an adjunct therapy for managing cardiovascular health.
Mécanisme D'action
Advanced oxidation protein products exert their effects through several mechanisms:
Oxidative Stress Promotion: They promote oxidative stress by increasing the production of reactive oxygen species.
Inflammation Induction: Advanced oxidation protein products trigger oxidative bursts in neutrophils, monocytes, and phagocytic cells, leading to increased cytokine secretion and endothelial cell injury.
Comparaison Avec Des Composés Similaires
Les produits de protéines d'oxydation avancée sont structurellement similaires aux produits finaux de la glycation avancée, une autre classe de composés formés par des modifications oxydatives . Les deux classes de composés agissent comme des médiateurs inflammatoires et favorisent le stress oxydatif. Les produits de protéines d'oxydation avancée sont uniques dans leur formation par la réaction d'oxydants chlorés avec les protéines plasmatiques .
Des composés similaires comprennent:
Produits finaux de la glycation avancée: Formés par la glycation non enzymatique des protéines et des lipides.
Carbonyles protéiques: Formés par l'oxydation des chaînes latérales des protéines.
Nitrotyrosine: Formée par la nitration des résidus tyrosine dans les protéines.
Les produits de protéines d'oxydation avancée sont uniques dans leur capacité à promouvoir le stress oxydatif et l'inflammation par des interactions spécifiques avec les récepteurs cellulaires et les voies de signalisation .
Activité Biologique
Benzenepropanoic acid, alpha-(aminooxy)-, (S)- is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Benzenepropanoic acid, alpha-(aminooxy)-, (S)- has the following chemical structure:
- Molecular Formula : C9H11NO3
- Molecular Weight : 181.19 g/mol
- CAS Number : 170717
The compound features an aminooxy group that is crucial for its biological activity, particularly in enzyme inhibition and potential therapeutic effects.
Inhibition of Enzymes
One of the primary mechanisms through which benzenepropanoic acid, alpha-(aminooxy)-, (S)- exerts its biological effects is through the inhibition of specific enzymes. Research indicates that this compound acts as a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme implicated in neuropathic pain and various neurodegenerative diseases. The inhibition of GCPII by this compound can lead to decreased levels of glutamate, a neurotransmitter involved in pain signaling pathways .
Antimicrobial Properties
Studies have shown that benzenepropanoic acid derivatives exhibit antimicrobial activity against various bacterial strains. For instance, certain derivatives have been tested for their ability to inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Case Study 1: GCPII Inhibition
A study conducted on the pharmacokinetics of benzenepropanoic acid derivatives demonstrated that modifications to the structure significantly enhance oral bioavailability while maintaining potent GCPII inhibition. The research highlighted that prodrugs designed from this compound showed improved plasma levels and efficacy in reducing neuropathic pain in animal models .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of benzenepropanoic acid was assessed against clinical isolates of E. coli. The results indicated a significant inhibition zone around the wells containing the compound, suggesting its potential as an antibacterial agent. The study also explored various concentrations to determine the minimum inhibitory concentration (MIC) required for effective bacterial growth inhibition .
Biological Activity Summary Table
Safety and Toxicity Profile
The safety profile of benzenepropanoic acid, alpha-(aminooxy)-, (S)- has been evaluated in various studies. The compound exhibits low toxicity with an oral LD50 greater than 2000 mg/kg in animal models, indicating a favorable safety margin for potential therapeutic applications . Additionally, it does not show significant skin irritation or sensitization properties.
Propriétés
IUPAC Name |
3-(2-aminooxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-13-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVPQHIRIGIDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962839 | |
Record name | 3-[2-(Aminooxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42990-62-5 | |
Record name | alpha-Aminooxy-beta-phenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042990625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-(Aminooxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.